molecular formula C9H3ClF3N3 B2884210 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile CAS No. 338956-33-5

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile

Cat. No.: B2884210
CAS No.: 338956-33-5
M. Wt: 245.59
InChI Key: VTOFPCYTNQCBJU-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile (CAS: 338956-33-5, molecular formula: C₁₀H₄ClF₃N₃) is a pyridine-based compound featuring a malononitrile moiety attached to a chlorinated and trifluoromethyl-substituted pyridine ring. This structure confers unique electronic properties, including strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) and cyano (-CN) groups, making it valuable in agrochemical and pharmaceutical synthesis. For instance, it serves as a precursor in catalytic hydrogenation reactions to produce substituted 2-ethylaminopyridine derivatives, such as 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine, using palladium catalysts .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOFPCYTNQCBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with malononitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The malononitrile moiety may also play a role in its reactivity and overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile (CAS: 338761-84-5)

  • Molecular Formula : C₁₄H₁₀ClF₃N₄
  • Key Features : Incorporates a piperidinylidene group, introducing a cyclic amine substituent.
  • This modification is often leveraged in drug design to modulate pharmacokinetics .

(b) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile (CAS: 338762-06-4)

  • Molecular Formula : C₁₆H₁₃ClF₃N₃OS
  • Key Features: Contains morpholino (a six-membered amine-ether ring) and thienyl (sulfur-containing aromatic) groups.
  • Comparison: The morpholino group improves water solubility, while the thienyl moiety introduces π-π stacking interactions, influencing crystal packing and solid-state stability. The sulfur atom may also enhance reactivity in nucleophilic substitutions .

Non-Pyridine Malononitrile Analogues

(a) 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile

  • Key Features : A furan-based derivative with diphenyl and methyl substituents.
  • Comparison: The absence of a pyridine ring reduces electron-withdrawing effects, while the diphenyl groups increase hydrophobicity. Crystal structure studies reveal weak C-H···π interactions, similar to pyridine derivatives, but with less pronounced hydrogen bonding due to reduced polarity .

(b) (Z)-2-(((4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino)(methylthio)methylene)malononitrile

  • Key Features : Includes a dithiazolylidene ring and methylthio (-SMe) group.
  • Comparison : The sulfur-rich dithiazolylidene moiety enhances electrophilicity, making this compound more reactive in cycloaddition reactions. The methylthio group further contributes to redox activity, distinguishing it from the purely pyridine-based parent compound .

Fungicidal Activity

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide), a structurally related fungicide, shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety but replaces malononitrile with a benzamide group. While fluopyram inhibits succinate dehydrogenase in fungi, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile lacks direct fungicidal activity. However, its derivatives may exhibit pesticidal properties through different mechanisms .

Toxicity Profiles

  • Fluopyram : Associated with thyroid tumorigenesis in animal studies due to prolonged exposure .
  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid: A related acetic acid derivative requires stringent handling (e.g., gloves, eye protection) due to irritant properties, as noted in safety data sheets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₀H₄ClF₃N₃ 265.61 -CF₃, -CN, Cl High electrophilicity, agrochemical precursor
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile C₁₄H₁₀ClF₃N₄ 326.71 Piperidinylidene Enhanced steric bulk, drug intermediate
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile C₂₁H₁₃N₃O 323.35 Furan, diphenyl Hydrophobic, weak C-H···π interactions
Fluopyram C₁₆H₁₁ClF₆N₂O₂ 396.71 Benzamide, -CF₃ Succinate dehydrogenase inhibitor

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10H6ClF3N3
  • Molecular Weight : 263.63 g/mol
  • CAS Number : 172527-71-8

Synthesis

The synthesis of this compound typically involves the reaction of malononitrile with a substituted pyridine derivative. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds exhibit notable antitumor properties. In particular, studies have shown that compounds similar to this compound can inhibit various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa0.55CDK2 inhibition
Compound BHCT1160.87VEGFR-2 inhibition
Compound CA3751.46Apoptosis induction

These findings suggest that the compound may act through multiple pathways, including cell cycle regulation and angiogenesis inhibition.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression:

Kinase IC50 (µM)
CDK20.36
CDK91.8
VEGFR-21.46

The selectivity towards CDK2 over CDK9 indicates a potential for targeted cancer therapies.

Case Studies

  • Study on Antiproliferative Effects : A study published in MDPI assessed the antiproliferative effects of various pyridine derivatives, including those similar to this compound. The results demonstrated significant growth inhibition in tumor cell lines, suggesting its potential as an anticancer agent .
  • In Vivo Efficacy : Another investigation focused on the in vivo efficacy of a related compound in reducing tumor growth rates in xenograft models. The study highlighted the compound's oral bioavailability and pharmacokinetic profile, supporting its development for clinical applications .

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